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Compound of Interest
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Cat. No.: B3366630

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, a sesquiterpenoid ester, is a molecule of interest in various fields, including
fragrance chemistry and natural product research. Its complex tricyclic structure, derived from
the cedrene skeleton, presents a valuable case study for the application of modern
spectroscopic techniques in structural elucidation. This technical guide provides an in-depth
analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data of cedrenyl acetate. Detailed experimental protocols, data tables, and visual aids are
presented to facilitate a comprehensive understanding of its spectroscopic characteristics.

It is crucial to distinguish cedrenyl acetate from its saturated analog, cedryl acetate. Cedrenyl
acetate possesses a degree of unsaturation within its tricyclic framework, a key structural
feature that is readily identifiable through the spectroscopic methods discussed herein.

Cedrenyl Acetate

e |[UPAC Name: [(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyljmethyl
acetate[1]

o CAS Number: 1405-92-1[1]

e Molecular Formula: C17H2602[1]
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e Molecular Weight: 262.39 g/mol [1]
Cedryl Acetate

e |[UPAC Name: [(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl]
acetate[2]

e CAS Number: 77-54-3[2]
e Molecular Formula: C17H2802[2]
e Molecular Weight: 264.41 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for cedrenyl acetate, providing a
guantitative basis for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectral Data of Cedrenyl Acetate (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)

Data not available in

search results

Table 2: 13C NMR Spectral Data of Cedrenyl Acetate (Predicted)

Chemical Shift (8) (ppm) Carbon Type Assignment

Data not available in search

results

Note: Experimentally obtained NMR data for cedrenyl acetate is not readily available in the
public domain. The tables are presented as a template for data organization.
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Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of Cedrenyl Acetate

Functional Group

Wavenumber (cm-1) Intensity Assignment
~2950-2850 Strong C-H (alkane) stretching
~1740 Strong C=0 (ester) stretching
~1650 Medium C=C (alkene) stretching
~1240 Strong C-O (ester) stretching
Mass Spectrometry (MS)
Table 4: Key Mass Spectral Fragments of Cedrenyl Acetate
miz Relative Intensity (%) Proposed Fragment
262 Moderate [M]+ (Molecular lon)
202 High [M - CH3COOH]+
187 High [M - CH3COOH - CH3]+

Further fragmentation data not

available in search results

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and
accurate interpretation.

NMR Spectroscopy

A standard approach for acquiring NMR spectra of sesquiterpenoids like cedrenyl acetate is
as follows:
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified cedrenyl acetate in
0.5-0.7 mL of deuterated chloroform (CDCI3). The use of a high-purity solvent is critical to
avoid interfering signals.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and resolution.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Awider spectral width (e.g., 0-220 ppm) is necessary.

o Alarger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically
required due to the lower natural abundance of 13C and longer relaxation times.

e 2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and
carbon signals, a suite of two-dimensional NMR experiments should be performed, including:

o COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is invaluable for stereochemical assignments.

Infrared (IR) Spectroscopy
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For a viscous liquid like cedrenyl acetate, the following attenuated total reflectance (ATR)
FTIR method is suitable:

o Sample Preparation: Place a small drop of neat cedrenyl acetate directly onto the ATR
crystal.

 Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR
accessory.

o Data Acquisition:

o

Record a background spectrum of the clean, empty ATR crystal.

[¢]

Acquire the sample spectrum over a typical range of 4000-400 cm-1.

[e]

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

The final spectrum should be presented in terms of transmittance or absorbance.

[e]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of
volatile compounds like cedrenyl acetate.

o Sample Preparation: Prepare a dilute solution of cedrenyl acetate in a volatile organic
solvent such as ethyl acetate or hexane.

e Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for
sesquiterpenoid analysis (e.g., a hon-polar or medium-polarity column like DB-5ms or HP-
5ms).

e Gas Chromatography Parameters:
o Injector Temperature: Typically set around 250 °C.

o Oven Temperature Program: A temperature gradient is employed to ensure good
separation of components. A typical program might start at a lower temperature (e.g., 60
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°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a
rate of 5-10 °C/min.

o Carrier Gas: Helium or hydrogen at a constant flow rate.

e Mass Spectrometry Parameters:
o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.

o Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-
400).

o lon Source Temperature: Typically maintained around 230 °C.

Data Interpretation and Visualization
Logical Workflow for Spectroscopic Data Interpretation

Data Acquisition Data Analysis

Molecular Weight
Fragmentation Pattern

> MS (GC-MS) >
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Caption: Workflow for the spectroscopic analysis and structure elucidation of cedrenyl acetate.
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Mass Spectral Fragmentation of Cedrenyl Acetate

The mass spectrum of cedrenyl acetate provides valuable information about its molecular
weight and structural features. The fragmentation pattern is influenced by the stability of the
resulting carbocations and neutral losses.

A key fragmentation pathway for acetate esters is the loss of acetic acid (60 Da) via a
McLafferty-type rearrangement. For cedrenyl acetate, this would lead to a prominent peak at
m/z 202. Subsequent loss of a methyl group (15 Da) from this fragment would result in a peak
at m/z 187.

[M - CH3COOH - CH3J+

[C14H19]+
McLafferty [M - CH3COOH)]+e m/z = 187
Rearrangement [C15|j22]+'
S m/z = 202
Cedrenyl Acetate - - CH3.
[C17H2602]+
miz = 262 - CH3COOH

Click to download full resolution via product page

Caption: Proposed primary mass spectral fragmentation pathway for cedrenyl acetate.

Conclusion

The comprehensive interpretation of NMR, IR, and MS data is essential for the unambiguous
structural determination of complex natural products like cedrenyl acetate. This technical
guide has outlined the key spectroscopic features, provided standardized experimental
protocols for data acquisition, and visualized the logical workflow and fragmentation patterns.
While a complete experimental dataset for cedrenyl acetate is not currently available in public
databases, this guide serves as a robust framework for researchers undertaking the analysis of
this and related sesquiterpenoid structures. The clear distinction from its saturated counterpart,
cedryl acetate, underscores the power of these spectroscopic techniques in discerning subtle
structural differences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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